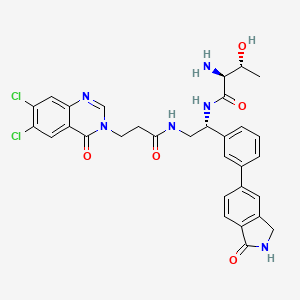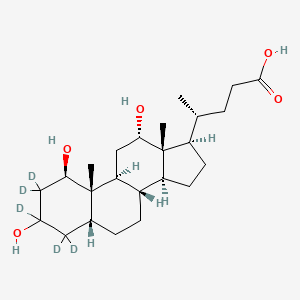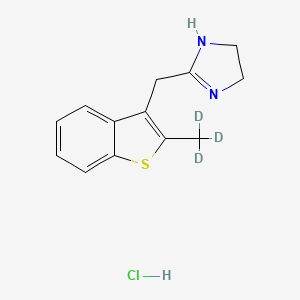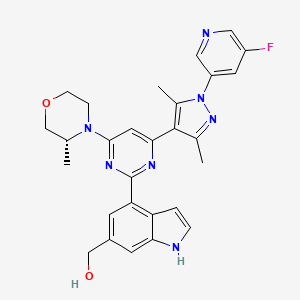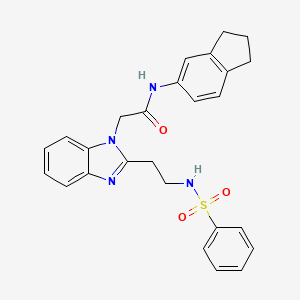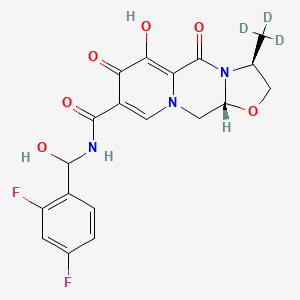
21-Hydroxy Cabotegravir-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Análisis De Reacciones Químicas
21-Hydroxy Cabotegravir-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
21-Hydroxy Cabotegravir-d3 has several scientific research applications:
Mecanismo De Acción
21-Hydroxy Cabotegravir-d3 exerts its effects by binding to the active site of HIV integrase, preventing the strand transfer of the viral genome into the host genome. This inhibition prevents the replication of the virus . The molecular targets include the integrase enzyme and the viral DNA .
Comparación Con Compuestos Similares
21-Hydroxy Cabotegravir-d3 is similar to other integrase strand transfer inhibitors such as dolutegravir and bictegravir. it is unique due to its stable isotope labeling, which allows for more precise analytical studies . Similar compounds include:
Propiedades
Fórmula molecular |
C19H17F2N3O6 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
(3R,6S)-N-[(2,4-difluorophenyl)-hydroxymethyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O6/c1-8-7-30-13-6-23-5-11(15(25)16(26)14(23)19(29)24(8)13)18(28)22-17(27)10-3-2-9(20)4-12(10)21/h2-5,8,13,17,26-27H,6-7H2,1H3,(H,22,28)/t8-,13+,17?/m0/s1/i1D3 |
Clave InChI |
OGXUQDPFTKNAGU-TWMDTBBSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NC(C4=C(C=C(C=C4)F)F)O)O |
SMILES canónico |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NC(C4=C(C=C(C=C4)F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


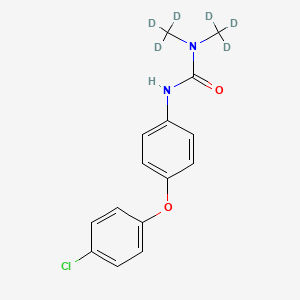
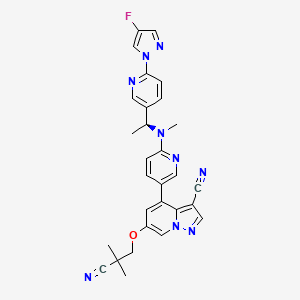
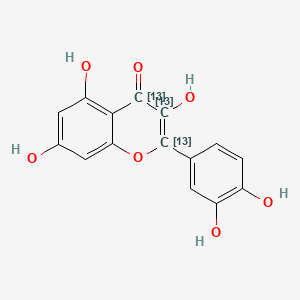
![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)
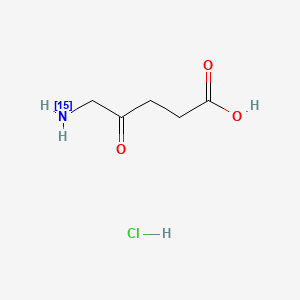
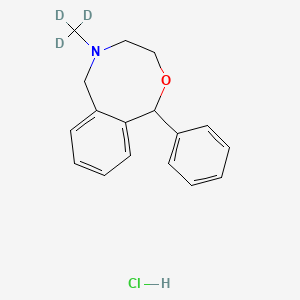
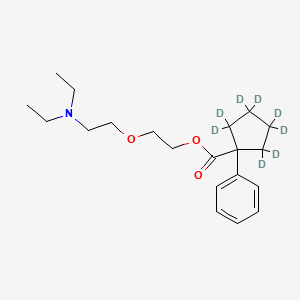
![methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12413901.png)
